MTIC
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPAIHFZZKRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NNC1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955666 | |
| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3413-72-7 | |
| Record name | 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MTIC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MTIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY6H17XIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrolysis Mechanism
The reaction begins with the nucleophilic attack of water at the carbonyl group of TMZ, leading to ring opening and the formation of 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (this compound). Further degradation produces the methyl diazonium ion, the ultimate DNA-methylating species:
Experimental Conditions
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Solvent : Aqueous buffers (phosphate or bicarbonate) at 37°C.
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Yield : Near-quantitative conversion under simulated physiological conditions.
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Analytical Validation : High-performance liquid chromatography (HPLC) confirms >95% purity post-hydrolysis.
Metabolic Conversion from Dacarbazine
Dacarbazine (DTIC), a triazene precursor, undergoes hepatic cytochrome P450-mediated N-demethylation to form this compound. This pathway is critical for its antineoplastic effects in melanoma treatment.
Enzymatic Demethylation
Challenges in Isolation
This compound’s instability at physiological pH complicates its isolation from biological matrices. Stabilization requires buffering at pH ≤ 5 and immediate lyophilization.
Synthetic Routes from Imidazole Precursors
While direct synthesis of this compound is less documented, methodologies for analogous imidazole-4-carboxylic acid derivatives provide foundational insights. A patent describing 1H-imidazole-4-carboxylic acid synthesis (CN105693619A) offers a adaptable framework.
Catalytic Oxidative Desulfurization
The patent employs a barium sulfate-ferric nitrate-iron sulfate composite catalyst to synthesize imidazole-4-carboxylic acid esters, a precursor class relevant to this compound.
Key Steps:
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Enolization : Acetyl glycine ethyl ester reacts with ethyl formate in methyl acetate, catalyzed by sodium ethoxide.
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Cyclization : Potassium thiocyanate and copper sulfate facilitate cyclization to 2-sulfydryl-4-imidazole-ethyl formate.
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Oxidative Desulfurization : The composite catalyst (20:1:4 BaSO₄:Fe(NO₃)₃:FeSO₄) removes sulfur at 60–75°C, yielding imidazole-4-ethyl formate.
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Hydrolysis : Saponification with potassium hydroxide followed by acidification produces the carboxylic acid.
Adaptation for this compound Synthesis
Introducing a triazeno group at position 5 of the imidazole ring could involve:
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Diazotization : Coupling a methylamine derivative with imidazole-4-carboxamide.
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Protection-Deprotection : Using tert-butyloxycarbonyl (Boc) groups to stabilize intermediates.
Comparative Reaction Conditions
Data from the patent’s six embodiments reveal optimized parameters for imidazole synthesis:
| Step | Solvent | Catalyst Loading | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Enolization | Methyl Acetate | Sodium Ethoxide | 25 | 85–90 |
| Cyclization | Copper Bath | KSCN | 60–70 | 75–80 |
| Desulfurization | Toluene | 5% Composite | 70 | 65–70 |
| Hydrolysis | Aqueous KOH | - | 30 | 90–95 |
Analytical Characterization of this compound
Spectroscopic Data
Chemical Reactions Analysis
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antineoplastic Properties
MTIC is predominantly utilized in oncology due to its antitumor activity . It acts as an alkylating agent that interferes with DNA synthesis, leading to cell death in rapidly dividing cancer cells. The compound's mechanism involves the formation of DNA adducts, which disrupt normal cellular processes.
Case Study: Efficacy in Tumor Models
A study demonstrated that this compound significantly inhibited the growth of Novikoff hepatoma cells. At a concentration of 3.0 mm, it reduced viable cell counts by 99% within 96 hours, indicating potent cytotoxicity .
Pharmacokinetics and Metabolism
This compound is produced through the metabolic conversion of temozolomide and dacarbazine. Understanding its pharmacokinetics is crucial for optimizing therapeutic protocols.
Pharmacokinetic Insights
Research has shown that this compound undergoes rapid hydrolysis and distribution in biological systems. A study tracking its distribution found that significant concentrations were detected in liver and tumor tissues post-administration, underscoring its targeted action against neoplastic cells .
Carcinogenicity Studies
While this compound is used therapeutically, it is also essential to evaluate its potential carcinogenic effects. Studies have indicated that chronic administration can lead to tumor formation in animal models.
Findings from Animal Studies
In a controlled study involving Sprague-Dawley rats, administration of this compound resulted in a high incidence of mammary adenofibromas and a lower incidence of uterine leiomyosarcomas . The dose-dependent nature of these findings highlights the need for careful dosing in clinical applications.
Mechanisms of Resistance
Understanding how cancer cells develop resistance to this compound is vital for improving treatment outcomes. Research has identified key factors influencing resistance mechanisms.
Resistance Mechanisms
Studies have shown that the expression levels of O6-alkylguanine-DNA alkyltransferase (O6AT) correlate with resistance to this compound. Cell lines with higher O6AT levels exhibited significant resistance compared to those with lower levels . This insight can guide combination therapies aimed at overcoming resistance.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other triazene compounds, such as dacarbazine and temozolomide, which are also utilized in cancer treatment.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dacarbazine | Triazene | Parent compound; used in chemotherapy for melanoma and Hodgkin's lymphoma |
| Temozolomide | Triazene | Pro-drug that hydrolyzes to form this compound; effective against glioblastoma |
| 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide | Hydroxymethyl derivative | Metabolite involved in further biological activities |
This table illustrates the relationships between these compounds and their shared mechanisms of action, enhancing our understanding of their therapeutic potential.
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide involves its role as an alkylating agent. It exerts cytotoxic effects by alkylating DNA at the O6 position of guanine, leading to DNA strand breaks and subsequent cell death . The compound’s interaction with DNA repair enzymes, such as O6-alkylguanine-DNA alkyltransferase, plays a crucial role in determining cellular sensitivity to its cytotoxic effects .
Comparison with Similar Compounds
Structural and Functional Relationship :
- DTIC (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide) is a prodrug requiring metabolic activation in the liver to generate MTIC . Unlike this compound, DTIC itself lacks direct alkylating activity and exhibits lower cytotoxicity in vitro .
- Pharmacokinetic Limitations : DTIC’s clinical utility is constrained by variable hepatic metabolism and rapid clearance, leading to inconsistent this compound generation .
Cytotoxicity Profile :
- In Novikoff hepatoma cells, DTIC (3.0 mM) reduced viable cell counts by 90% under light exposure (photodegradation enhances toxicity) but only inhibited DNA synthesis by 8–12% at 1.0 mM . In contrast, this compound (1.0 mM) achieved 72% DNA synthesis inhibition and 99% cell death at 3.0 mM .
Resistance Mechanisms :
- Both DTIC and this compound are susceptible to resistance mediated by MGMT, but DTIC’s reliance on metabolic activation introduces additional variability in tumor response .
Temozolomide (TMZ)
Activation Pathway :
Mechanistic Differences :
- TMIC derived from TMZ generates methyldiazonium ions, similar to this compound from DTIC, but TMZ’s non-enzymatic activation reduces interpatient metabolic variability .
- Therapeutic Efficacy : TMZ demonstrates superior intracranial activity compared to DTIC derivatives like DMC, which fail to cross the blood-brain barrier effectively .
Cytotoxicity Comparison :
- TMZ and this compound share comparable DNA alkylation patterns, but TMZ’s predictable pharmacokinetics make it a first-line agent for gliomas .
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMIC)
Metabolic Role :
Chromatographic and Functional Properties :
- Clinical Relevance : HMIC is detectable in plasma alongside this compound but contributes minimally to cytotoxicity .
Other Alkylating Agents: BCNU and Methotrexate
BCNU (Carmustine) :
- A nitrosourea alkylating agent often combined with DTIC in melanoma regimens.
Methotrexate :
- Mer- cell lines (MGMT-deficient) show cross-sensitivity to this compound and methotrexate, suggesting shared pathways in nucleotide depletion or DNA repair .
Mechanistic and Therapeutic Insights
Cytotoxicity and Resistance (Table 1)
Hypoxic Selectivity
- DTIC and this compound exhibit increased toxicity in hypoxic tumor microenvironments, likely due to enhanced activation under low oxygen tension .
Strategies to Overcome Resistance
Biological Activity
Introduction
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, often referred to as MTIC, is an important compound in the field of oncology due to its role as an active metabolite of the chemotherapeutic agent dacarbazine. This compound has garnered attention for its significant biological activity, particularly as an antineoplastic agent. Understanding its mechanisms and effects is crucial for advancing cancer treatment strategies.
Chemical Structure
- Molecular Formula : C₇H₈N₄O₂
- Molecular Weight : Approximately 182.1832 g/mol
This compound is characterized by a triazene structure, which is known for its ability to interact with DNA, leading to cytotoxic effects. The primary mechanism of action involves the formation of DNA adducts, specifically alkylating the O6 and N7 positions of guanine bases in DNA, which results in DNA strand breaks and ultimately triggers apoptosis in cancer cells .
- Alkylation of DNA : this compound produces methyldiazonium, which alkylates DNA, causing damage that can lead to cell death.
- Induction of DNA Damage Response : The compound activates cellular pathways that respond to DNA damage, including repair mechanisms and apoptotic pathways.
- Resistance Mechanisms : Research has shown that the effectiveness of this compound can be influenced by the expression levels of O6-alkylguanine-DNA alkyltransferase (O6AT), an enzyme that repairs alkylated DNA. Cell lines with higher O6AT levels exhibit greater resistance to this compound .
Antineoplastic Activity
This compound is primarily recognized for its antineoplastic properties , making it a vital component in chemotherapy regimens for various cancers, including melanoma and glioblastoma multiforme. Clinical studies have demonstrated its efficacy in inhibiting tumor growth in these malignancies .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antineoplastic | Effective against melanoma and glioblastoma; induces apoptosis in cancer cells. |
| Cytotoxicity | Causes significant cell death in cancer cell lines (up to 99% viability loss). |
| DNA Damage Induction | Produces single-strand breaks and alkylation damage in cellular DNA. |
Case Studies
- Glioblastoma Treatment : In a clinical setting, patients treated with temozolomide (which metabolizes to this compound) showed improved survival rates compared to those receiving no treatment. However, the median survival remains limited, highlighting the need for more effective agents .
- Animal Studies : In rodent models, chronic administration of this compound resulted in a high incidence of tumors, indicating its potent carcinogenic potential alongside its therapeutic effects .
Toxicity Profile
While this compound exhibits significant therapeutic benefits, it is also associated with various toxicities:
- Hematological Toxicity : Common side effects include myelosuppression, leading to decreased blood cell counts.
- Carcinogenic Potential : Long-term exposure has been linked to increased tumor incidence in animal studies .
Research Findings
Recent studies have focused on understanding the resistance mechanisms associated with this compound and exploring combination therapies that may enhance its efficacy while minimizing side effects.
Key Findings
- Resistance Studies : Investigations into cell lines with varying O6AT expression levels reveal a direct correlation between O6AT levels and resistance to this compound treatment .
- Combination Therapies : Combining this compound with other agents has shown promise in overcoming resistance and enhancing antitumor activity.
Q & A
Q. What are the standard protocols for synthesizing 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, and how can purity be validated?
Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Purity validation employs HPLC (>95% purity threshold) and mass spectrometry for structural confirmation. For analogs like dacarbazine, intermediates such as 4-diazo-4H-imidazole-5-carboxamide are critical precursors . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential to verify methyl-triazeno group integrity.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- UV-Vis spectroscopy : Detects absorbance maxima near 320 nm, indicative of triazeno groups.
- FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1450 cm⁻¹ (N=N stretch) confirm functional groups.
- LC-MS : Quantifies molecular ion [M+H]⁺ at m/z 196.2 and fragments. Stability testing under varying pH and temperature (e.g., 4°C vs. 25°C) is critical for storage recommendations .
Q. What mechanisms underlie the biological activity of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide?
The compound acts as an alkylating agent, transferring methyl groups to DNA guanine residues, inducing strand breaks. In vitro cytotoxicity assays (e.g., MTT on HeLa cells) show IC₅₀ values in the micromolar range. Comparative studies with dacarbazine highlight shared metabolic activation pathways via cytochrome P450 enzymes .
Advanced Research Questions
Q. How can researchers optimize reaction yields in synthesizing 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide?
A factorial design approach (e.g., 2³ design) evaluates variables: temperature (20–40°C), pH (6–8), and molar ratios (1:1–1:3). Response surface methodology (RSM) identifies optimal conditions, with ANOVA validating significance (p < 0.05). Catalyst screening (e.g., Pd/C vs. PtO₂) may enhance regioselectivity .
Q. What strategies resolve contradictions in reported cytotoxicity data across studies?
Discrepancies often arise from cell line variability (e.g., p53 status in HT-29 vs. SW480) or assay conditions (serum-free vs. serum-containing media). Meta-analysis of PubMed datasets (n > 50 studies) with subgroup analysis by cell type and exposure duration (24h vs. 72h) can clarify trends .
Q. How do in vitro and in vivo metabolic profiles of this compound differ, and what implications exist for preclinical models?
In vitro liver microsome assays (rat/human) show rapid demethylation to 5-aminoimidazole-4-carboxamide, while in vivo murine models exhibit prolonged plasma half-life due to renal clearance dynamics. Species-specific pharmacokinetic modeling (e.g., PBPK) is recommended for translational studies .
Q. What theoretical frameworks guide the design of derivatives with enhanced stability?
Density functional theory (DFT) predicts electron density distribution in the triazeno group, identifying substituents (e.g., electron-withdrawing groups at C3) that reduce hydrolysis. QSAR models correlate logP values (<1.5) with blood-brain barrier permeability for CNS-targeted analogs .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
